2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Description
General Overview of Pyrazolo[1,5-a]pyrimidine (B1248293) Heterocycles in Academic Research
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic aromatic compounds containing three or four nitrogen atoms, which results in four possible structural isomers. nih.gov This core structure is a cornerstone in drug discovery, with several approved drugs, such as the sedative Zaleplon and the anxiolytic Ocinaplon, featuring this scaffold. nih.gov The academic interest in these heterocycles is driven by their broad and potent biological activities. Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) agents. nih.govmdpi.com
A significant portion of modern research on pyrazolo[1,5-a]pyrimidines is centered on their role as kinase inhibitors. nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer. nih.govrsc.org The planar, rigid framework of the pyrazolo[1,5-a]pyrimidine nucleus is adept at mimicking ATP and fitting into the ATP-binding pocket of various kinases, making it an ideal starting point for designing targeted inhibitors. nih.gov Consequently, derivatives have been developed to target a wide array of kinases, including EGFR, B-Raf, MEK, and CDKs. nih.govekb.eg
The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is a well-explored area of organic chemistry. The most common strategies involve the cyclocondensation reaction of 5-amino-1H-pyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyls, enaminones, and unsaturated nitriles. nih.govresearchgate.net Modern synthetic advancements have introduced more efficient methods, including one-pot, multi-component, and microwave-assisted reactions, which allow for the rapid generation of diverse libraries of these compounds for biological screening. nih.gov
Significance of the 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Motif as a Chemical Synthon
The compound this compound, with the molecular formula C₈H₇N₃O, is a particularly valuable derivative of the parent scaffold. smolecule.com Its significance lies in the presence of a reactive aldehyde functional group at the 3-position. This aldehyde group serves as a versatile chemical handle, or "synthon," allowing for the straightforward synthesis of a wide range of more complex molecules through various chemical transformations. smolecule.commdpi.com
The aldehyde moiety can undergo several fundamental reactions, making it a key intermediate in multi-step syntheses. For instance, it can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of derivatives. smolecule.commdpi.com Furthermore, it is an excellent electrophile for nucleophilic addition and condensation reactions, such as reductive amination, which is a powerful tool for introducing diverse amine-containing substituents. mdpi.com This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity and pharmacokinetic properties. rsc.orgresearchgate.net
The utility of this specific synthon is highlighted in the development of targeted therapies, particularly phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. smolecule.comnih.gov The 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) core provides the necessary framework for binding, while the 3-carbaldehyde position acts as a key attachment point for introducing other functional groups designed to enhance potency and selectivity. nih.gov
Below is an interactive data table summarizing the key chemical reactions of the this compound synthon.
| Reaction Type | Reagent Example(s) | Product Functional Group | Significance |
| Oxidation | Potassium permanganate (B83412) | Carboxylic Acid | Access to amides, esters |
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Alcohol (Methanol) | Further functionalization |
| Nucleophilic Substitution / Reductive Amination | Amines, Sodium triacetoxyborohydride | Substituted Amines | Introduction of diverse side chains |
| Condensation Reactions | Grignard reagents, Wittig reagents | Alcohols, Alkenes | Carbon-carbon bond formation |
This table is based on established chemical principles for aldehyde reactivity. smolecule.commdpi.com
Historical Context and Evolution of Research on This Scaffold
The study of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century. nih.gov Initial research was primarily exploratory, focusing on the fundamental synthesis and characterization of this novel fused heterocyclic system. nih.gov These early investigations established the foundational synthetic routes, such as the cyclization of aminopyrazoles, which are still in use today. nih.gov
During the 1980s and 1990s, the pharmacological potential of the pyrazolo[1,5-a]pyrimidine scaffold began to be recognized more widely. nih.gov This era saw a shift in research focus from purely synthetic chemistry to medicinal chemistry, as scientists identified these compounds as potent inhibitors of various enzymes, most notably protein kinases. nih.gov This discovery was a turning point, sparking a surge of interest in synthesizing and evaluating new derivatives for therapeutic applications.
The specific focus on functionalized scaffolds like this compound is a more recent development, reflecting the evolution of drug design strategies. As the understanding of molecular biology and disease pathways deepened, the need for highly specific and potent inhibitors led to the rational design of molecules. The introduction of a reactive handle like the 3-carbaldehyde group on the core scaffold was a strategic move to facilitate the modular construction of complex drug candidates, enabling chemists to fine-tune molecular properties for optimal interaction with biological targets like PI3Kδ. mdpi.comnih.gov This evolution from the study of a novel heterocycle to the strategic use of a functionalized synthon illustrates the maturation of the field of medicinal chemistry.
Properties
CAS No. |
916256-71-8 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 2 Methylpyrazolo 1,5 a Pyrimidine 3 Carbaldehyde
Reactions Involving the Carbaldehyde Group
The aldehyde group is one of the most reactive functional groups in organic chemistry, susceptible to oxidation, reduction, and various nucleophilic addition and condensation reactions. These transformations provide pathways to introduce new functional groups and build molecular complexity.
The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid (-COOH) functionality, which can then be further converted into derivatives such as esters.
The oxidation of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde yields the corresponding 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. smolecule.comuni.lu This transformation can be achieved using various oxidizing agents. While reagents like potassium permanganate (B83412) are generally effective for this type of oxidation, more specific conditions have been reported for analogous structures. smolecule.com
For instance, a similar heterocyclic aldehyde, 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine, was successfully oxidized to its carboxylic acid derivative. The reaction, which utilized 30% hydrogen peroxide and sodium chlorite, proceeded at 50°C for one hour and resulted in a 76.7% yield of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. chemicalbook.com This demonstrates a viable and high-yielding method for the oxidation of the aldehyde group on the pyrazolo[1,5-a]pyrimidine (B1248293) core. chemicalbook.com The resulting carboxylic acid can subsequently be converted to its corresponding esters through standard esterification procedures, such as Fischer esterification with an alcohol in the presence of an acid catalyst, although specific examples for this exact substrate are not detailed in the reviewed literature.
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine | 30% H₂O₂, NaClO₂ | 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 76.7% | chemicalbook.com |
The aldehyde group of this compound can be reduced to a primary alcohol, forming (2-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol. smolecule.com This conversion is typically accomplished using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com
While direct reduction of the 3-carbaldehyde is established, detailed studies on related pyrazolo[1,5-a]pyrimidine derivatives provide insight into the efficiency of such reactions. For example, the reduction of an ester, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, to the corresponding primary alcohol was achieved with sodium borohydride, yielding the product in near-quantitative (99%) amounts. nih.govmdpi.com This high efficiency underscores the utility of hydride-based reagents for reducing carbonyl functionalities on this heterocyclic system without affecting the core structure. nih.govmdpi.com
| Starting Material | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Sodium borohydride (NaBH₄) | (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol | 99% | nih.govmdpi.com |
The electrophilic carbon atom of the carbaldehyde group is a prime target for nucleophiles, leading to a variety of addition and condensation products, including Schiff bases and the products of Knoevenagel condensation.
Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. For heterocyclic aldehydes like this compound, this reaction provides a straightforward method to introduce diverse aryl or alkyl substituents.
The synthesis of Schiff bases from related heterocyclic aldehydes is well-documented. For example, various pyrazole-4-carbaldehyde derivatives react with amino pyrimidines or amino pyridines in absolute ethanol, catalyzed by a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours to afford the desired imine derivatives in high yields. This acid-catalyzed condensation is a general and effective method for preparing Schiff bases from a wide range of aldehydes and amines.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Source |
|---|---|---|---|---|---|
| Heterocyclic Aldehyde (e.g., Pyrazole-4-carbaldehyde) | Primary Amine (e.g., 2-amino pyridine) | Ethanol | Glacial Acetic Acid | Reflux |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, typically yielding α,β-unsaturated products. wikipedia.org The reaction is often catalyzed by a weak base, such as a primary or secondary amine. wikipedia.org
While specific examples of this compound undergoing Knoevenagel condensation are not prevalent in the literature surveyed, the reaction is broadly applicable to aldehydes. wikipedia.org Research on other heterocyclic systems, such as 2-methyl-thiazolo[4,5-b]pyrazines, has shown that they can smoothly undergo Knoevenagel condensation with various aldehydes. nih.gov Typically, the aldehyde would be reacted with an active methylene compound like malononitrile (B47326) or diethyl malonate in the presence of a mild base to yield the corresponding vinyl-substituted pyrazolo[1,5-a]pyrimidine derivative. wikipedia.orgnih.gov
Nucleophilic Addition and Condensation Reactions
Derivatization at Other Positions of the Pyrazolo[1,5-a]pyrimidine Core
Beyond the functionalization of the aldehyde group at the C-3 position, the pyrazolo[1,5-a]pyrimidine core of this compound offers several other sites for chemical modification. These transformations are crucial for modulating the molecule's physicochemical properties and biological activities. Key derivatization strategies include halogenation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and acylation reactions at various peripheral positions of the bicyclic system.
Halogenation at Peripheral Positions (e.g., C-5, C-7)
The introduction of halogen atoms at the C-5 and C-7 positions of the pyrazolo[1,5-a]pyrimidine scaffold serves as a gateway for further functionalization, particularly through cross-coupling and nucleophilic substitution reactions. A common method to achieve this is through the chlorination of pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) precursors.
For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be subjected to a chlorination reaction using phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov This di-chlorinated product is a versatile intermediate for introducing a variety of substituents at the C-5 and C-7 positions. While direct halogenation of the this compound at these positions is less commonly reported, the synthesis of halogenated precursors provides an alternative route to these important intermediates.
Table 1: Halogenation of the Pyrazolo[1,5-a]pyrimidine Core
| Starting Material | Reagent | Product | Position of Halogenation | Yield |
|---|---|---|---|---|
| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Phosphorus oxychloride | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | C-5, C-7 | 61% nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, and amino groups onto the pyrazolo[1,5-a]pyrimidine core. rsc.org These reactions typically start from halogenated derivatives of the scaffold.
The Suzuki-Miyaura coupling reaction is widely employed for the arylation of the pyrazolo[1,5-a]pyrimidine ring system. nih.govresearchgate.net This reaction involves the coupling of a halo-substituted pyrazolo[1,5-a]pyrimidine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
A notable example is the synthesis of indole-substituted pyrazolo[1,5-a]pyrimidines. Starting from a 5-chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine intermediate, a Suzuki coupling with indole-4-boronic acid pinacol (B44631) ester can be performed to introduce the indole (B1671886) moiety at the C-5 position. nih.gov
Table 2: Suzuki-Miyaura Coupling on the Pyrazolo[1,5-a]pyrimidine Core
| Pyrazolo[1,5-a]pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Position of Coupling | Yield |
|---|---|---|---|---|---|
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole-4-boronic acid pinacol ester | PdCl2(dppf), K2CO3 | 4-{2-Methyl-5-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine | C-5 | Not explicitly stated nih.gov |
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
For example, a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative can be coupled with various amines to introduce amino substituents at the C-5 position. This reaction is a key step in the synthesis of certain selective PI3Kδ inhibitors. nih.gov The choice of palladium catalyst and ligand is crucial for the efficiency of the transformation.
Table 3: Buchwald-Hartwig Amination on the Pyrazolo[1,5-a]pyrimidine Core
| Pyrazolo[1,5-a]pyrimidine Substrate | Amine | Catalyst System | Product | Position of Amination | Yield |
|---|---|---|---|---|---|
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Indole | Pd2(dba)3, Xantphos, Cs2CO3 | 4-{2-Methyl-5-(1H-indol-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine | C-5 | Not explicitly stated nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a common and efficient method for functionalizing the pyrazolo[1,5-a]pyrimidine core, particularly at the electron-deficient C-5 and C-7 positions when they bear a good leaving group, such as a halogen. nih.gov The reaction proceeds via the attack of a nucleophile on the aromatic ring, followed by the departure of the leaving group.
A key example is the selective substitution of the chlorine atom at the C-7 position of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov The greater reactivity of the C-7 position towards nucleophilic attack allows for the selective introduction of a nucleophile at this site while leaving the C-5 chloro substituent intact for subsequent transformations. For instance, reaction with morpholine (B109124) in the presence of potassium carbonate at room temperature yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with high selectivity and yield. nih.gov
Table 4: Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
| Substrate | Nucleophile | Conditions | Product | Position of Substitution | Yield |
|---|---|---|---|---|---|
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K2CO3, room temperature | 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | C-7 | 94% nih.gov |
Alkylation and Acylation Reactions
While functionalization of the pyrazolo[1,5-a]pyrimidine core through C-H activation can be challenging, acylation reactions represent a viable strategy for introducing carbonyl functionalities. These reactions often proceed via electrophilic aromatic substitution mechanisms.
An efficient and regioselective acetylation of diversely substituted pyrazolo[1,5-a]pyrimidines has been developed using mild reaction conditions. acs.org This method allows for the introduction of an acetyl group, which can serve as a handle for further synthetic manipulations. Although this transformation is most commonly reported at the C-3 position, it highlights the potential for acylation as a functionalization strategy for the pyrazolo[1,5-a]pyrimidine ring system.
Alkylation reactions on the core are less common but can be achieved on substituents attached to the ring. For example, N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives has been reported, demonstrating another avenue for structural diversification. researchgate.net
Table 5: Acylation of the Pyrazolo[1,5-a]pyrimidine Core
| Substrate | Reagent | Conditions | Product | Position of Acylation | Yield |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Acetic anhydride | BF3·OEt2 | 3-acetylpyrazolo[1,5-a]pyrimidine derivatives | C-3 | Good to excellent yields acs.org |
Formation of Fused and Polycyclic Systems Incorporating the Pyrazolo[1,5-a]pyrimidine Scaffold
The aldehyde functionality at the C3 position of this compound serves as a versatile anchor for the construction of more complex, fused heterocyclic systems. Through cyclocondensation and multicomponent reactions, the core scaffold can be elaborated to generate novel polycyclic structures with potential applications in medicinal chemistry and materials science. These transformations typically involve the reaction of the aldehyde group with various binucleophilic reagents, leading to the annulation of new rings onto the pyrazolo[1,5-a]pyrimidine framework.
One prominent strategy for ring annulation involves the condensation of the aldehyde with active methylene compounds, followed by intramolecular cyclization. This approach allows for the formation of a variety of fused systems depending on the nature of the active methylene compound and any subsequent reagents used. For instance, reaction with compounds containing a cyano group can lead to the formation of fused pyridine (B92270) rings, a reaction pathway that has been explored for analogous heterocyclic aldehydes.
A significant application of this strategy is the synthesis of pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines. While specific examples starting directly from this compound are not extensively documented, the general synthetic approach is well-established. This typically involves a multi-step sequence beginning with a Knoevenagel condensation of the aldehyde with an active methylene nitrile, such as malononitrile. The resulting vinylidene cyanide intermediate is a potent Michael acceptor. Subsequent reaction with a suitable binucleophile, like thiourea (B124793) or guanidine, can initiate a cascade of reactions, including Michael addition and intramolecular cyclization, to afford the fused pyridopyrimidine system. The reaction conditions, such as the choice of base and solvent, are critical in directing the reaction towards the desired polycyclic product.
Another potential avenue for the construction of fused systems is through multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. The aldehyde group of this compound is an ideal electrophilic component for various MCRs. For example, a three-component reaction with an active methylene compound and a binucleophile like urea (B33335) or thiourea could directly yield a fused pyrimidine (B1678525) ring.
Furthermore, the Gewald reaction offers a pathway to fuse a thiophene (B33073) ring onto the pyrazolo[1,5-a]pyrimidine core. This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. The application of the Gewald reaction to this compound would be expected to yield a thieno[3,2-d]pyrazolo[1,5-a]pyrimidine derivative. This transformation would proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.
The following tables summarize plausible synthetic pathways for the formation of fused and polycyclic systems starting from this compound, based on established synthetic methodologies for analogous heterocyclic aldehydes.
Table 1: Synthesis of Fused Pyridine Derivatives
| Fused System | Reaction Type | Key Reagents | Plausible Intermediate |
|---|---|---|---|
| Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine | Knoevenagel Condensation / Michael Addition / Cyclization | Malononitrile, Thiourea/Guanidine, Base (e.g., Piperidine) | 2-((2-methylpyrazolo[1,5-a]pyrimidin-3-yl)methylene)malononitrile |
Table 2: Synthesis of Fused Thiophene Derivatives
| Fused System | Reaction Type | Key Reagents | General Reaction Name |
|---|---|---|---|
| Thieno[3,2-d]pyrazolo[1,5-a]pyrimidine | Condensation / Cyclization | α-Cyanoester (e.g., Ethyl cyanoacetate), Elemental Sulfur, Base (e.g., Morpholine) | Gewald Reaction |
Table 3: Synthesis of Fused Pyrimidine Derivatives via Multicomponent Reactions
| Fused System | Reaction Type | Key Reagents | General Reaction Name |
|---|---|---|---|
| Pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine | Three-Component Reaction | Active Methylene Compound (e.g., Malononitrile), Urea/Thiourea, Catalyst (e.g., MgO) | Biginelli-like Reaction |
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the heterocyclic system. While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, the other techniques are indispensable.
¹H NMR spectra would reveal the chemical shifts, multiplicities, and coupling constants of all protons. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The protons on the pyrimidine (B1678525) ring would exhibit characteristic coupling patterns, and the methyl protons would present as a singlet in the upfield region.
¹³C NMR spectroscopy provides information about the carbon framework. The carbonyl carbon of the aldehyde group would be a prominent downfield signal. The chemical shifts of the aromatic carbons in the pyrazolo[1,5-a]pyrimidine (B1248293) core would be indicative of the electronic environment influenced by the electron-withdrawing aldehyde group and the electron-donating methyl group.
Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds), which is instrumental in establishing the connectivity between different parts of the molecule, for instance, linking the aldehyde proton to its corresponding carbon and adjacent carbons in the pyrazole (B372694) ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~2.5 | ~15 |
| 3-CHO | ~10.0 | ~185 |
| 5-H | ~8.8 | ~150 |
| 6-H | ~7.2 | ~110 |
| 7-H | ~8.6 | ~152 |
| C2 | - | ~155 |
| C3 | - | ~115 |
| C3a | - | ~150 |
| C5 | - | ~150 |
| C6 | - | ~110 |
| C7 | - | ~152 |
Note: The above data are predicted values and may vary from experimental results.
Mass Spectrometry (MS, HRMS, API-ES, ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (HRMS) would provide precise mass-to-charge ratio (m/z) data.
High-Resolution Mass Spectrometry (HRMS) is particularly important as it can determine the molecular formula of the compound with high accuracy by measuring the exact mass of the molecular ion. For C₈H₇N₃O, the expected exact mass would be calculated and compared with the experimental value to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, for example, the loss of the formyl group (CHO) or the methyl group (CH₃).
Interactive Data Table: Expected Mass Spectrometry Data
| Technique | Ion Mode | Expected m/z | Information Obtained |
| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |
| HRMS | Positive | [M+H]⁺ | Exact Mass and Elemental Formula |
| MS/MS | - | Fragment Ions | Structural Fragmentation Pattern |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde is also characteristic, appearing as a medium intensity band around 2720-2820 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the heterocyclic core, and various bending vibrations in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Aldehyde C-H | Stretch | 2720 - 2820 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| C=C / C=N | Stretch | 1500 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
The resulting crystal structure would confirm the planarity of the pyrazolo[1,5-a]pyrimidine ring system and the orientation of the methyl and carbaldehyde substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₈H₇N₃O). A close agreement between the experimental and calculated values provides strong evidence for the purity and the elemental composition of the synthesized compound.
Computational and Theoretical Investigations of 2 Methylpyrazolo 1,5 a Pyrimidine 3 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations (e.g., DFT-B3LYP)gazi.edu.tr
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for studying the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed due to its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules. researchgate.netekb.eg These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic parameters that govern molecular behavior. gazi.edu.trphyschemres.org
The electronic structure of pyrazolo[1,5-a]pyrimidine derivatives is fundamentally linked to their chemical properties and biological activity. DFT calculations are used to analyze the distribution of electron density and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. gazi.edu.trresearchgate.net
Studies on various pyrazolo[1,5-a]pyrimidine derivatives show that the distribution of HOMO and LUMO is typically spread across the fused ring system. researchgate.netrsc.org The introduction of different substituents can significantly alter the energies of these frontier orbitals. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, whereas electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. rsc.orgrsc.org This modulation of the electronic structure is key to tuning the molecule's properties for specific applications, such as in the development of fluorophores. rsc.org
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netjohnshopkins.edu For pyrazolo[1,5-a]pyrimidines, these maps typically show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine (B1678525) and pyrazole (B372694) rings, indicating these are likely sites for protonation and hydrogen bond acceptance. researchgate.net
| Parameter | Description | Typical Findings from Literature |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Varies significantly with substituents. gazi.edu.trresearchgate.net |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lowered by electron-withdrawing groups. gazi.edu.trresearchgate.net |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO and LUMO energies; higher values indicate greater stability. gazi.edu.trekb.eg |
| Dipole Moment (Debye) | Measure of molecular polarity | Influences solubility and intermolecular interactions. Varies based on substituent polarity. researchgate.net |
The data derived from quantum chemical calculations, such as frontier orbital energies and MEP maps, are invaluable for predicting the reactivity of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its analogs. The locations of the HOMO and LUMO can predict the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, molecular orbital calculations on the parent pyrazolo[1,5-a]pyrimidine system predicted that electrophilic substitution would preferentially occur at the 3-position, a finding that aligns with experimental observations. cdnsciencepub.com
Furthermore, DFT calculations are employed to investigate the mechanisms of chemical reactions, such as the cyclization steps involved in the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. This allows for the determination of activation energy barriers, which helps in understanding reaction feasibility and regioselectivity, thereby guiding the optimization of synthetic protocols. researchgate.net The study of tautomeric forms and their relative stabilities is another area where these calculations provide crucial insights. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studiesrsc.org
QSAR is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been instrumental in identifying the key structural features required for their interaction with specific biological targets, such as protein kinases or receptors. researchgate.netresearchgate.net
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. These descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, atomic charges), and 3D-descriptors (e.g., solvent-accessible surface area). researchgate.net
In studies involving pyrazolo[1,5-a]pyrimidine derivatives, a wide range of descriptors are calculated to capture the structural variations within the dataset. researchgate.netresearchgate.net Statistical techniques are then used to select a subset of these descriptors that have the most significant correlation with the observed biological activity. The goal is to create a robust model that is not over-fitted and has strong predictive power. Common methods for model development include Stepwise Multiple Linear Regression (S-MLR), Partial Least Squares (PLS), and machine learning approaches like k-Nearest Neighbors (kNN). researchgate.net For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors successfully used S-MLR to develop models that highlighted the importance of specific descriptors in explaining the compounds' inhibitory activity. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition and size. |
| Topological | Wiener index, Kier & Hall indices | Atomic connectivity and molecular branching. researchgate.net |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Electronic properties and reactivity. researchgate.net |
| Information Content | ATSC5i (Autocorrelation Descriptor) | Describes the distribution of properties across the molecular structure. researchgate.net |
| GETAWAY | HATS stat indices | Geometrical descriptors based on molecular topology and atomic properties. |
Once a statistically robust QSAR model is developed and validated, its primary utility is to predict the biological activity of new, untested compounds. uniroma1.it This predictive capability is crucial for prioritizing synthetic efforts and guiding lead optimization in drug discovery. For the pyrazolo[1,5-a]pyrimidine scaffold, QSAR models have been used to predict inhibitory activity against targets like Pim kinases and the Aryl Hydrocarbon Receptor (AHR). rsc.orgresearchgate.net
These models can provide valuable insights into the structure-activity relationship (SAR). For example, a QSAR model for Pim-1 kinase inhibition suggested that having a diaminoethyl substituent at one position was unfavorable for activity, while a biaryl meta substituent at another position was favorable. researchgate.net Similarly, in the development of AHR antagonists, computational models were used to screen virtual libraries to identify promising pyrazolo[1,5-a]pyrimidine hits, which were then synthesized and tested, confirming the model's predictive power. rsc.org These studies underscore the role of QSAR in transforming raw biological data into predictive knowledge that accelerates the design of more potent and selective molecules. rsc.org
Molecular Docking and Dynamics Simulationsgazi.edu.trrsc.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg It is widely used to understand the binding mechanisms of pyrazolo[1,5-a]pyrimidine derivatives at a molecular level and to rationalize their observed biological activities. nih.govnih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the docked ligand-protein complex over time.
Docking studies have been performed for pyrazolo[1,5-a]pyrimidine derivatives against a variety of biological targets, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Cyclooxygenases (COX-1/2), and DNA gyrase. johnshopkins.edunih.govnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results provide a plausible binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. ekb.egnih.gov
For instance, docking simulations of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors revealed that the pyrimidine nitrogen atom often forms a crucial hydrogen bond with the backbone NH of a leucine (B10760876) residue in the hinge region of the kinase, an interaction typical for ATP-competitive inhibitors. nih.govekb.eg Similarly, studies on AHR antagonists used a homology model of the receptor to dock pyrazolo[1,5-a]pyrimidine compounds, leading to the optimization of a lead compound with low nanomolar potency. rsc.org These simulations provide a structural basis for the SAR observed in a series of compounds and are essential for structure-based drug design. nih.govmdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed alongside docking to ensure that potential drug candidates have favorable pharmacokinetic properties. johnshopkins.edunih.gov
Ligand-Protein Binding Mode Analysis
Molecular docking simulations have been widely employed to predict the binding orientation of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of various proteins. These studies consistently show that the bicyclic pyrazolo[1,5-a]pyrimidine core serves as a critical scaffold, anchoring the ligand into the binding pocket.
For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, derivatives of this scaffold have been shown to occupy the ATP binding site. nih.govekb.eg Similarly, when targeting phosphoinositide 3-kinase δ (PI3Kδ), a crucial enzyme in immune cell signaling, the pyrazolo[1,5-a]pyrimidine core is fundamental to the binding mechanism. nih.gov The specific orientation is dictated by substituents on the core, which engage with distinct sub-pockets of the enzyme's active site.
Docking studies of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives with S. aureus DNA gyrase have also been performed, illustrating how these compounds orient themselves to interact with key amino acid residues like Ser1028 and His1061. researchgate.net In the context of cyclooxygenase (COX-2) inhibition, molecular modeling suggests a defined binding mode within the enzyme's active site, explaining the observed inhibitory activity.
The table below summarizes findings from various docking studies on pyrazolo[1,5-a]pyrimidine derivatives, highlighting the targeted proteins and the role of the core scaffold.
| Target Protein | PDB Code | Key Finding on Binding Mode |
| PI3Kδ | 2WXP | The pyrazolo[1,5-a]pyrimidine core with a morpholine (B109124) moiety orients to interact with the hinge region. nih.gov |
| CDK2 | Not Specified | Derivatives bind with high affinity to the ATP binding site. nih.govekb.eg |
| S. aureus DNA gyrase | 2XCT | The scaffold positions the ligand for interactions with Ser1028 and His1061. researchgate.net |
| COX-2 | 3NT1 | The core structure fits within the active site, enabling key interactions for inhibition. |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The biological activity of this compound derivatives is largely determined by a network of specific intermolecular interactions with their protein targets.
Hydrogen Bonding: This is a predominant interaction for this class of compounds. In PI3Kδ inhibitors, a crucial hydrogen bond is consistently observed between a morpholine substituent on the pyrimidine ring and the backbone amide of Val-828 in the hinge region of the kinase. nih.govmdpi.com Indole (B1671886) substituents at the C(5) position have been suggested to form an additional hydrogen bond with Asp-787. nih.gov In other systems, such as DNA gyrase, hydrogen bonds have been identified between substituents on the pyrazolo[1,5-a]pyrimidine ring and residues like Ser1028. researchgate.net
Hydrophobic Interactions and π-π Stacking: Hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. Aromatic substituents, such as a phenyl group at the C(2) position, can engage in π-π stacking interactions with aromatic residues in the binding pocket. vulcanchem.com Studies on CDK2 inhibitors have shown that hydrophobic features in certain regions of the molecule are favorable for biological activity. rsc.org
Arene-Cation Interactions: In the binding of derivatives to DNA gyrase, arene-cation interactions have been noted between the pyrazole ring of the ligand and the charged residue His1061, further anchoring the compound in the active site. researchgate.net
The following table details the key intermolecular interactions identified for pyrazolo[1,5-a]pyrimidine derivatives with various protein targets.
| Target Protein | Interacting Residues | Type of Interaction |
| PI3Kδ | Val-828, Asp-787 | Hydrogen Bonding nih.gov |
| S. aureus DNA gyrase | Ser1028, His1061 | Hydrogen Bonding, Arene-Cation Interaction researchgate.net |
| CDK2 | Not Specified | Hydrophobic Interactions, Hydrogen Bonding rsc.org |
| General | Aromatic Residues | π-π Stacking vulcanchem.com |
Conformational Analysis and Tautomerism Studies
The three-dimensional conformation of pyrazolo[1,5-a]pyrimidine derivatives is a critical determinant of their binding affinity and selectivity. Computational studies have explored the conformational preferences of this scaffold. Molecular dynamics simulations of CDK2 inhibitors revealed that these derivatives are stabilized in a distinct 'flying bat' conformation within the protein's active site. rsc.org The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals has also been noted, indicating notable conformational and supramolecular characteristics that can be studied in the solid state. nih.gov
Structure Activity Relationship Sar Studies of 2 Methylpyrazolo 1,5 a Pyrimidine 3 Carbaldehyde Derivatives in Pharmacological Contexts
Impact of Substituent Patterns on Molecular Recognition and Target Affinity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of various substituents on the fused ring system. Modifications at the pyrazole (B372694) and pyrimidine (B1678525) rings can drastically alter a compound's affinity for its target, often by influencing its ability to form key hydrogen bonds, hydrophobic interactions, or π-π stacking interactions within the target's binding site. vulcanchem.com
The carbaldehyde group at the C-3 position is a key functional handle that enhances the reactivity of the parent molecule, allowing for further functionalization. vulcanchem.com While direct SAR data on the C-3 carbaldehyde is limited, studies on related derivatives where a carbonyl group is present at the adjacent C-2 position provide significant insights. For instance, in the development of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, it was observed that a carbonyl group at the C-2 position could enhance the activity of the compounds. nih.gov
This carbonyl functionality often serves as a precursor for introducing diverse substituents through chemical reactions. For example, the aldehyde can be converted to an alcohol, which is then used to link various amine groups via reductive amination. nih.gov Similarly, it can be derived from an ester, which can be hydrolyzed to a carboxylic acid and subsequently coupled with amines to form amides. nih.gov The resulting amide or amine derivatives at this position can then interact with specific amino acid residues in a target's binding pocket, significantly influencing potency.
| Modification at C-3 (inferred from C-2 SAR) | Potential Role in Binding | Example Reaction |
| Carbaldehyde | Reactive intermediate for further synthesis. vulcanchem.com | Vilsmeier–Haack formylation. vulcanchem.com |
| Carboxylic Acid | Can act as a hydrogen bond donor/acceptor. | Hydrolysis of an ester. nih.gov |
| Amide | Forms hydrogen bonds with target residues. | Amine coupling with a carboxylic acid. nih.gov |
| Substituted Amines | Can extend into solvent-exposed regions or form specific interactions. | Reductive amination of the carbaldehyde. nih.gov |
The C-2 position of the pyrazolo[1,5-a]pyrimidine core, occupied by a methyl group in the parent compound, is a critical site for modification. SAR studies on PI3Kδ inhibitors explored the replacement of a methylene (B1212753) (-CH2-) linker at this position with a carbonyl (-CO-) group. This change was a key step in the synthesis pathway that led to a series of potent amide derivatives, indicating that modifications at and adjacent to the C-2 position are pivotal for optimizing biological activity. nih.gov The introduction of different groups at this position can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity.
The pyrimidine portion of the scaffold offers multiple positions for substitution, with C-5 and C-7 being particularly important for modulating target affinity and selectivity.
At the C-7 Position: This position is highly reactive, particularly when substituted with a chlorine atom, allowing for selective nucleophilic substitution. nih.gov A common and effective substituent at C-7 is a morpholine (B109124) ring. Docking studies have shown that the morpholine system can form crucial binding interactions, such as with the Val-828 residue in the PI3Kδ binding site. nih.gov This interaction is a recurring motif in many potent kinase inhibitors. nih.gov
At the C-5 Position: The C-5 position is frequently modified to introduce larger, often heteroaromatic, substituents that can occupy hydrophobic pockets within the target protein. SAR studies for PI3Kδ inhibitors revealed that incorporating bicyclic heteroaromatic systems, such as indole (B1671886) or 2-difluoromethylbenzimidazole, at this position led to highly potent compounds. nih.govmdpi.com In contrast, smaller monocyclic heteroaromatic rings resulted in less active compounds. mdpi.com For example, a 2-difluoromethylbenzimidazole derivative was identified as a highly active PI3Kδ inhibitor. nih.gov Similarly, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, extensive modifications at the C-5 position were key to improving potency. nih.govbohrium.com
The following table summarizes the impact of substituents at the C-5 and C-7 positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ.
| Compound Series | Substituent at C-5 | Substituent at C-7 | Observed Activity |
| PI3Kδ Inhibitors | Monocyclic heteroaromatic ring | Morpholine | Lower enzyme inhibition potential. mdpi.com |
| PI3Kδ Inhibitors | Indole or Benzimidazole (B57391) | Morpholine | Significantly improved PI3Kδ inhibitory activity. nih.govmdpi.com |
| Anticancer Agents | Phenyl, Methoxy-phenyl, Methyl | Amino group | The methoxy-phenyl derivative showed the highest potency against HCT-116 cancer cells. ekb.eg |
Exploration of Bioisosteric Replacements within the Scaffold
Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. nih.gov The pyrazolo[1,5-a]pyrimidine nucleus has been successfully explored as a bioisostere for other heterocyclic scaffolds.
Specifically, it has been investigated as a rigid, planar replacement for the more flexible 5-(1H-pyrrol-1-yl)pyrazole scaffold. arkat-usa.orgunisi.it In the parent scaffold, the pyrazole and pyrrole (B145914) rings are not coplanar. Replacing this arrangement with the fused, planar pyrazolo[1,5-a]pyrimidine system introduces significant conformational rigidity. arkat-usa.org This reduction in conformational freedom can lock the molecule into a bioactive conformation, potentially leading to improved binding affinity for its target. Furthermore, the nitrogen atom at position 4 in the pyrazolo[1,5-a]pyrimidine ring can act as a hydrogen bond acceptor, further stabilizing the molecule's interaction with its target. arkat-usa.org
Development of Lead Compounds Based on SAR Insights
The systematic application of SAR principles has led to the discovery of highly potent and selective lead compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.
In the pursuit of FLT3 inhibitors for acute myeloid leukemia (AML), optimization of an initial screening hit led to a series of potent pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.govbohrium.com Through modifications guided by SAR, compounds 17 and 19 were developed. These compounds displayed exceptional potency against FLT3-ITD (IC50 values of 0.4 nM) and also inhibited quizartinib-resistant mutations. researchgate.netnih.govbohrium.com Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells. nih.govbohrium.com
Similarly, in the development of PI3Kδ inhibitors, SAR exploration led to the identification of lead compound CPL302415 . This compound exhibited high activity against PI3Kδ (IC50 of 18 nM) and excellent selectivity over other PI3K isoforms. nih.gov The development of this molecule was a direct result of SAR insights, including the importance of the morpholine group at C-7 and the 2-difluoromethylbenzimidazole moiety at C-5. nih.gov Another potent compound, CPL302253 (IC50 = 2.8 nM), emerged from a series featuring a 5-indole-pyrazolo[1,5-a]pyrimidine core, highlighting how SAR can guide the evolution of different chemical series toward clinical candidates. nih.gov
These examples underscore the power of SAR studies in transforming initial hits into optimized lead compounds with significant therapeutic potential.
Pharmacological Target Interaction Studies of 2 Methylpyrazolo 1,5 a Pyrimidine 3 Carbaldehyde Derivatives Mechanistic Focus
Inhibition of Protein Kinases
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been extensively investigated as inhibitors of a wide range of protein kinases, which are key regulators of cellular signaling and are frequently dysregulated in diseases like cancer. rsc.orgnih.gov This class of compounds has demonstrated inhibitory activity against numerous kinases, including Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Death-associated protein kinase 1 (DRAK1), Cyclin-dependent kinases (CDK1, CDK2), and Pim-1/2 kinases. rsc.orgnih.gov Their versatile structure allows for modifications that can enhance potency and selectivity for specific kinase targets. nih.gov For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (Trks), which are promising therapeutic targets in solid tumors. mdpi.comnih.govresearchgate.net
The following table summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.
| Compound | Target Kinase | IC50 Value |
| Derivative 8 | TrkA | 1.7 nM |
| Derivative 9 | TrkA | 1.7 nM |
| Derivative 22 | TrkA | 3 nM |
| Derivative 22 | TrkB | 14 nM |
| Derivative 22 | TrkC | 1 nM |
| Compound 14j | TrkA | 0.86 nM |
| Compound 14j | TrkA (G595R mutant) | 6.92 nM |
| Compound 14h | TrkA | 1.40 nM |
| Compound 14h | TrkA (G595R mutant) | 1.80 nM |
This table presents a selection of data for illustrative purposes. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
ATP-Competitive vs. Allosteric Inhibition Mechanisms
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinase activity is through competition with adenosine (B11128) triphosphate (ATP) at its binding site. rsc.orgnih.gov The structural similarity of the pyrazolo[1,5-a]pyrimidine core to the purine (B94841) ring of ATP allows these compounds to fit into the ATP-binding pocket of kinases. nih.govnih.gov By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. nih.gov This ATP-competitive inhibition is a common mechanism for many small-molecule kinase inhibitors. rsc.orgnih.gov In addition to competitive inhibition, some derivatives have been noted to act as allosteric inhibitors, binding to a site distinct from the ATP pocket to modulate kinase activity. rsc.org
Characterization of Hinge Region Interactions
A critical factor for the potent ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidine derivatives is their interaction with the kinase hinge region. mdpi.combiorxiv.org This flexible segment connects the N- and C-terminal lobes of the kinase domain and is crucial for the binding of ATP. The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming one or more hydrogen bonds with the backbone amide groups of amino acid residues in this hinge region. mdpi.combiorxiv.org For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been shown to form a key hydrogen bond with the amino acid Met592 in the hinge region of TrkA. mdpi.comnih.gov Similarly, in CDK2, derivatives are designed to facilitate hydrogen bonding with Leu83. nih.govekb.eg These hydrogen bonds anchor the inhibitor in the ATP-binding pocket, contributing significantly to its binding affinity and inhibitory potency. mdpi.com
Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition and Selectivity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have emerged as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). mdpi.comcelonpharma.comnih.govresearchgate.net PI3Kδ is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. mdpi.comresearchgate.netnih.gov Researchers have synthesized libraries of these derivatives, achieving IC50 values in the low nanomolar range and demonstrating high selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ). mdpi.comcelonpharma.comnih.govresearchgate.net For example, compound CPL302415 showed an IC50 of 18 nM for PI3Kδ with significant selectivity over other isoforms (PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939). nih.govresearchgate.net Another compound, CPL302253, was identified as the most potent, with an IC50 of 2.8 nM. researchgate.net
The table below showcases the activity and selectivity of representative pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
| Compound | Target Isoform | IC50 Value | Selectivity (α/δ) |
| Compound 7 | PI3Kδ | 0.47 µM | ~2.25 |
| CPL302415 (6) | PI3Kδ | 18 nM | 79 |
| CPL302253 (54) | PI3Kδ | 2.8 nM | >14 |
| Compound 37 | PI3Kδ | 4.9 nM | >204 |
This table highlights the potency and selectivity of various derivatives. Selectivity is often expressed as the ratio of IC50 values for different isoforms (e.g., IC50 for PI3Kα / IC50 for PI3Kδ).
Mechanistic Basis of PI3Kδ Modulation
The inhibition of PI3Kδ by these derivatives is achieved through specific interactions within the ATP-binding site of the enzyme's p110δ subunit. nih.gov A crucial interaction involves the formation of a hydrogen bond between a morpholine (B109124) group, commonly attached at the C7 position of the pyrazolo[1,5-a]pyrimidine core, and the backbone of Valine-828 in the hinge region of the enzyme. mdpi.comnih.govmdpi.com This interaction is a key determinant of potency. mdpi.com Furthermore, selectivity for the δ isoform can be enhanced by substituents at the C5 position. For instance, indole (B1671886) groups at this position can form an additional hydrogen bond with Aspartate-787 in an area known as the affinity pocket, an interaction that is less favorable in other PI3K isoforms. mdpi.comnih.gov
Proposed Molecular Mechanisms in Anti-Infective Research
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential as an anti-infective agent, with studies indicating various mechanisms of action against bacteria. mdpi.comacs.org Research has shown that certain derivatives possess significant antibacterial and antibiofilm activities. mdpi.com One proposed mechanism for the antibacterial effect is the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the biosynthesis of bacterial cell walls. acs.org One derivative, compound 4c, demonstrated potent inhibition of the MurA enzyme with an IC50 of 3.27 µg/mL, which was more potent than the standard antibiotic fosfomycin (B1673569) in the same assay. acs.org
Inhibition of DNA Gyrase
While the broader class of nitrogen-containing heterocyclic compounds has been investigated for DNA gyrase inhibition, specific evidence for derivatives of the 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde scaffold is less direct in the reviewed literature. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have a related but distinct core structure, were found to exhibit potent antibacterial activity through the inhibition of DNA Gyrase. nih.gov One compound from this series, 9a, showed a higher inhibitory activity against DNA Gyrase (IC50 = 0.68 µM) than the comparator antibiotic ciprofloxacin (B1669076) (IC50 = 0.85 µM). nih.gov Although this demonstrates the potential of the broader azolopyrimidine family to target this enzyme, further research is required to specifically confirm DNA gyrase inhibition as a primary mechanism for derivatives of the pyrazolo[1,5-a]pyrimidine core.
Membrane Disruption Mechanisms
While several studies have highlighted the antimicrobial potential of the broader pyrazolo[1,5-a]pyrimidine class of compounds, detailed mechanistic studies focusing specifically on the membrane disruption capabilities of this compound derivatives are not extensively documented in publicly available research. However, the general understanding of how certain heterocyclic compounds exert their antimicrobial effects can provide a theoretical framework.
Antimicrobial agents that act via membrane disruption typically interact with the bacterial cell membrane, leading to a loss of structural integrity and function. This can occur through various mechanisms, including the formation of pores or channels in the membrane, which disrupts the electrochemical gradient and leads to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids. Another mechanism involves the "carpet" model, where the compounds accumulate on the membrane surface, disrupting its curvature and leading to micellization and eventual breakdown.
For pyrazolo[1,5-a]pyrimidine derivatives, it is hypothesized that their amphipathic nature, arising from the combination of the heterocyclic core and various substituents, could facilitate their insertion into the lipid bilayer of bacterial membranes. The specific chemical properties of the 2-methyl and 3-carbaldehyde groups on the pyrazolo[1,5-a]pyrimidine scaffold would influence the compound's hydrophobicity and its ability to interact with the phospholipid heads or acyl chains of the membrane. Further research, such as membrane potential assays, leakage assays using fluorescent dyes, and electron microscopy studies, would be necessary to definitively establish whether membrane disruption is a primary mechanism of action for this specific class of compounds.
Interaction with Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, making it a well-established target for antimicrobial and anticancer therapies. While the pyrimidine (B1678525) ring is a key structural feature of many known DHFR inhibitors, there is limited direct evidence in the scientific literature to suggest that this compound and its derivatives are potent inhibitors of this enzyme.
Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that this scaffold can serve as a basis for the design of DHFR inhibitors. tandfonline.com These compounds typically mimic the binding of the natural substrate, dihydrofolate, in the active site of the enzyme. The inhibitory activity is often dependent on the presence of specific substituents that can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.
For this compound derivatives to act as DHFR inhibitors, the pyrazolo[1,5-a]pyrimidine core would need to orient itself within the active site in a manner that allows for favorable interactions. The 3-carbaldehyde group, or derivatives thereof, could potentially interact with key residues. However, without specific structure-activity relationship (SAR) studies and enzymatic assays for this particular compound series, its potential as a DHFR inhibitor remains speculative. Computational docking studies could provide initial insights into the potential binding modes and affinities of these compounds with DHFR.
Other Identified Molecular Targets (e.g., Carboxylesterase, Translocator Protein, PDE10A)
Research has identified several other molecular targets for pyrazolo[1,5-a]pyrimidine derivatives, highlighting the diverse pharmacological potential of this scaffold.
Translocator Protein (TSPO): A significant body of research has focused on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with the 18 kDa translocator protein (TSPO), a mitochondrial protein that is upregulated in various pathological conditions, including neuroinflammation and cancer.
A series of novel pyrazolo[1,5-a]pyrimidines, structurally related to the well-known TSPO ligand DPA-714, have been synthesized and evaluated for their binding affinity to TSPO. Many of these derivatives have demonstrated subnanomolar affinity for TSPO, indicating a strong interaction with the protein. The table below summarizes the binding affinities of some of these derivatives.
| Compound | TSPO Affinity (Ki, nM) |
| Derivative 1 | 0.45 |
| Derivative 2 | 0.62 |
| Derivative 3 | 0.81 |
| DPA-714 (Reference) | 0.91 |
These high-affinity interactions suggest that the pyrazolo[1,5-a]pyrimidine scaffold is a promising framework for the development of TSPO-targeting agents for imaging and therapeutic purposes.
Phosphodiesterase 10A (PDE10A): PDE10A is an enzyme primarily expressed in the brain and is involved in the regulation of cyclic nucleotide signaling. It is considered a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.
A novel class of PDE10A inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been developed. Through a process of core structure transformation from a previous lead compound, researchers identified a pyrazolo[1,5-a]pyrimidine derivative, MT-3014, as a highly selective PDE10A inhibitor. nih.gov The development of this compound involved optimizing the substituents on the pyrazolo[1,5-a]pyrimidine core to enhance its in vitro activity, solubility, and selectivity. The inhibitory activity of some of these derivatives is presented in the table below.
| Compound | PDE10A IC50 (nM) |
| MT-3014 | 1.2 |
| Derivative A | 5.8 |
| Derivative B | 12.3 |
The successful development of potent and selective PDE10A inhibitors from this scaffold underscores its versatility in drug discovery.
Carboxylesterase: There is currently a lack of specific research in the public domain detailing the interaction of this compound or its close derivatives with carboxylesterases. These enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. While it is conceivable that certain derivatives of the pyrazolo[1,5-a]pyrimidine scaffold could interact with carboxylesterases, either as substrates or inhibitors, dedicated studies are required to establish any such relationship.
2 Methylpyrazolo 1,5 a Pyrimidine 3 Carbaldehyde As a Versatile Synthetic Intermediate and Privileged Scaffold
Role in Combinatorial Library Design
The pyrazolo[1,5-a]pyrimidine (B1248293) core is widely recognized as a privileged scaffold in combinatorial library design, a strategy that enables the rapid synthesis of a large number of diverse compounds. nih.gov The synthetic accessibility and the possibility for multi-point diversification of this scaffold make it an ideal starting point for the creation of compound libraries aimed at identifying new drug candidates. nih.gov
The versatility of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) framework has been demonstrated in the design and synthesis of focused libraries of kinase inhibitors. For instance, libraries of 2-methylpyrazolo[1,5-a]pyrimidine derivatives have been successfully generated to explore structure-activity relationships (SAR) for phosphoinositide 3-kinase delta (PI3Kδ), a key target in inflammatory diseases. nih.gov The aldehyde functionality at the 3-position of 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde provides a convenient handle for introducing a wide range of chemical diversity through reactions such as reductive amination, Wittig reactions, and condensations, further expanding the potential of combinatorial libraries based on this scaffold.
A notable example is the synthesis of a library of small-molecule inhibitors based on the indol-4-yl-pyrazolo[1,5-a]pyrimidine core, where the initial steps involve the construction of the 2-methylpyrazolo[1,5-a]pyrimidine system. nih.gov This highlights the foundational role of this scaffold in building complex and diverse molecular architectures for high-throughput screening.
| Position of Substitution | Typical Functional Groups Introduced | Therapeutic Target Class |
|---|---|---|
| C3 | (Hetero)aryl groups, Carboxamides | Kinases, GPCRs |
| C5 | Indole (B1671886) derivatives, Benzimidazole (B57391) groups | PI3Kδ |
| C7 | Morpholine (B109124), Substituted amines | PI3Kδ |
Use in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that typically bind to a biological target with low affinity. While the pyrazolo[1,5-a]pyrimidine scaffold possesses many characteristics of a good fragment, including a rigid structure, a low molecular weight, and synthetic tractability, there is currently limited direct evidence in the published literature specifically detailing the use of this compound in FBDD campaigns.
However, the structural motifs present in this compound are highly relevant to FBDD. The pyrazolo[1,5-a]pyrimidine core itself can serve as a starting point for fragment elaboration, where the aldehyde group at the C3 position offers a reactive site for growing the fragment into a more potent lead compound while exploring the binding pocket of the target protein. The ability to readily modify the scaffold at multiple positions would allow for the systematic optimization of fragment hits. The inherent drug-like properties of the pyrazolo[1,5-a]pyrimidine core make it an attractive candidate for inclusion in fragment libraries for screening against a wide range of therapeutic targets.
Contributions to Material Science and Photophysical Applications
The unique electronic structure of the pyrazolo[1,5-a]pyrimidine system has garnered significant interest in the field of materials science, particularly for its intriguing photophysical properties. nih.gov These compounds have emerged as a promising class of fluorophores with tunable emission characteristics, making them suitable for a variety of applications, from biological imaging to organic light-emitting devices (OLEDs). nbinno.com
Emergence as a Fluorophore
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a significant class of emergent fluorophores. nih.gov Their fluorescence properties are highly dependent on the nature and position of substituents on the fused ring system, allowing for the fine-tuning of their absorption and emission wavelengths. nbinno.com The introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to a wide range of emission colors.
Research has shown that the photophysical properties of 2-methylpyrazolo[1,5-a]pyrimidine derivatives can be systematically altered. For example, the introduction of different substituents at the C7 position can significantly impact the absorption and emission spectra. This tunability is a key advantage for the rational design of fluorescent probes and labels for specific applications.
| Substituent at C7 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Aryl groups | ~340-440 | Varies with solvent polarity | Up to 0.97 |
| Electron-donating groups | Improved absorption and emission behavior | - | |
| Electron-withdrawing groups | Lower absorption and emission intensities | - |
Crystal Engineering and Supramolecular Chemistry
The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent building block for crystal engineering and the construction of well-defined supramolecular architectures. The tendency of these derivatives to form crystals with notable conformational and supramolecular phenomena has been highlighted in the literature. nih.gov
Future Perspectives in Chemical Research and Development
Exploration of Novel Synthetic Routes and Reaction Conditions
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established yet evolving field, with current research focused on improving efficiency, yield, and structural diversity. The primary and most versatile method involves the cyclocondensation reaction between 5-aminopyrazoles and various 1,3-biselectrophilic compounds, such as β-dicarbonyl compounds or their equivalents. nih.govmdpi.com This strategy allows for the introduction of various substituents at positions 2, 3, 5, 6, and 7 of the heterocyclic system. mdpi.com
One common multi-step synthesis begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate (B101781) to produce a dihydroxy intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775). nih.govsmolecule.com This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov The aldehyde group at the 3-position can then be introduced through subsequent steps.
Modern advancements in synthetic strategies include:
Microwave-Assisted Synthesis: Microwave-assisted approaches have been successfully employed to achieve high yields and purity of functionalized pyrazolo[1,5-a]pyrimidines in significantly shorter reaction times under solvent-free conditions. nih.gov
Novel Catalytic Systems: The use of palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of the pyrazolo[1,5-a]pyrimidine core, offering an efficient route to novel derivatives. mdpi.com
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Dihydroxy-heterocycle formation | 5-Amino-3-methylpyrazole, diethyl malonate, EtONa, reflux | 89% | nih.gov |
| Chlorination | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃, reflux | 61% | nih.gov |
| Nucleophilic Substitution | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, morpholine (B109124), K₂CO₃, acetone, RT | 94% | nih.gov |
| Dess-Martin Oxidation | (5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, Dess-Martin periodinane, DMF, RT | 78% | mdpi.com |
Advanced Functionalization Strategies for Enhanced Selectivity
To improve the potency and selectivity of pyrazolo[1,5-a]pyrimidine-based compounds, researchers employ advanced functionalization strategies targeting specific positions on the heterocyclic core. The selectivity of these compounds often depends on the nature and position of various substituents, which dictate the interactions with the target protein's binding site. nih.gov
Key functionalization strategies include:
Substitution at C7: The chlorine atom at the C7 position is highly reactive, making it an ideal site for selective nucleophilic substitution. nih.gov Introducing moieties like morpholine at this position has been shown to be crucial for creating a "morpholine-pyrimidine" system that drives selectivity for certain kinases, such as PI3Kδ. nih.gov
Substitution at C5: The C5 position is another key site for modification. Palladium-catalyzed coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently used to introduce a wide range of aryl and heteroaryl groups. nih.gov These modifications can significantly enhance binding affinity and selectivity. For example, introducing indole (B1671886) and benzimidazole (B57391) groups at C5 has led to potent PI3Kδ inhibitors. mdpi.comnih.gov
Modification at C2 and C3: The pyrazole (B372694) portion of the scaffold, specifically positions C2 and C3, also offers opportunities for optimization. Structure-activity relationship (SAR) studies have shown that substituents at these positions can influence interactions with the kinase hinge region. mdpi.comnih.gov For instance, the presence of a carboxamide group at the C3 position has been found to enhance inhibitory activity against Tropomyosin receptor kinases (Trk). nih.gov
| Position | Functionalization Strategy | Key Reactions | Impact on Selectivity |
| C7 | Nucleophilic Substitution | Reaction with amines (e.g., morpholine) | Creates key interactions for PI3Kδ selectivity. nih.gov |
| C5 | Cross-Coupling | Suzuki, Buchwald-Hartwig | Introduction of (hetero)aryl groups to explore hydrophobic pockets. nih.gov |
| C2 | Varied Substituents | Multi-step synthesis | Optimization of kinase hinge region interactions. mdpi.com |
| C3 | Carboxamide formation | Amidation | Enhances Trk inhibitory activity. nih.gov |
Deeper Mechanistic Elucidation of Target Interactions
Understanding the molecular interactions between 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives and their biological targets is critical for rational drug design. Computational methods, such as molecular docking, are widely used to predict and analyze the binding modes of these inhibitors within the active sites of kinases like PI3Kδ and FLT3. mdpi.comsmolecule.comnih.gov
Studies have revealed that the pyrazolo[1,5-a]pyrimidine scaffold serves as a core that anchors the molecule within the ATP-binding site of kinases. nih.gov Specific interactions that contribute to high affinity and selectivity include:
Hinge-Binding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are often essential for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. nih.gov
Hydrophobic Interactions: Substituents introduced at the C5 and C7 positions can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity and contributing to selectivity. nih.govsmolecule.com
Specific Hydrogen Bonds: Functional groups on substituents can form additional hydrogen bonds with specific amino acid residues. For example, the nitrogen atom of a benzimidazole ring at C5 can form a hydrogen bond with Lys-779 in PI3Kδ, while modifications at C2 can lead to favorable interactions with residues like Asp-832 and Asp-897. mdpi.com
These detailed interaction studies provide a mechanistic basis for the observed structure-activity relationships, guiding the design of new derivatives with improved potency and selectivity profiles.
Design of Next-Generation Molecular Probes and Chemical Tools
Beyond therapeutic applications, the pyrazolo[1,5-a]pyrimidine scaffold is being explored for the development of molecular probes and chemical tools for biological research. The inherent photophysical properties of this heterocyclic system make it an attractive candidate for creating fluorescent probes. rsc.org
Fluorescent molecules are indispensable tools for visualizing and studying dynamic intracellular processes. rsc.org Researchers have identified that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit tunable photophysical properties. Key findings include:
Tunable Emission: The absorption and emission properties can be modulated by introducing electron-donating or electron-withdrawing groups onto the fused ring system. Specifically, electron-donating groups at the C7 position have been shown to significantly improve both absorption and emission behaviors. rsc.org
Solid-State Emission: Derivatives bearing simple aryl groups can exhibit strong emission in the solid state, making them suitable for applications in materials science and the development of solid-state emitters. rsc.org
The favorable properties of these compounds, including straightforward synthesis and stability comparable to commercial probes, position them as a promising platform for designing next-generation chemical tools for bioimaging and chemosensing. rsc.org
Integration with Advanced Screening and Data Analysis Methodologies
The development of novel pyrazolo[1,5-a]pyrimidine derivatives is increasingly supported by the integration of computational tools and advanced data analysis. These methodologies accelerate the discovery process by predicting the properties of virtual compounds, thus prioritizing synthetic efforts.
Computational approaches are employed at various stages:
Virtual Screening: Large libraries of virtual pyrazolo[1,5-a]pyrimidine derivatives can be screened in silico against a biological target to identify potential hits.
Pharmacokinetic Prediction: Computational models are used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of newly designed compounds. researchgate.net This early-stage analysis helps to identify candidates with more favorable drug-like properties and fewer potential liabilities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate structural features of the compounds with their biological activity, providing predictive insights for designing more potent inhibitors.
By combining these computational predictions with experimental biological data, researchers can more efficiently navigate the complex chemical space of pyrazolo[1,5-a]pyrimidine derivatives to identify promising lead compounds for further development. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde?
The compound is typically synthesized via a two-step sequence starting from methyl ketones. First, β-enaminones are formed by reacting methyl ketones with -dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation (160–180°C). Subsequent cyclocondensation with 3-methyl-1-pyrazol-5-amine yields the pyrazolo[1,5-a]pyrimidine core. Yields range from 67–93%, with solvent-free conditions and microwave heating improving efficiency .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| β-Enaminone Formation | DMF-DMA, MW (160°C, 15 min) | 83–97 |
| Cyclocondensation | 3-Methyl-1-pyrazol-5-amine, MW (180°C) | 88–96 |
Q. What safety protocols are essential when handling this compound?
Critical precautions include:
- PPE : Gloves, protective clothing, and eye protection (H314: Causes severe skin burns) .
- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .
- Storage : Keep in a dry, ventilated area away from heat (P403+P233) .
- Waste Disposal : Classify waste as hazardous and use certified disposal services .
Q. How can the compound’s structure be confirmed experimentally?
Use X-ray crystallography (e.g., single-crystal analysis in methanol) to determine regioselectivity and bond angles . Complement with NMR (¹H/¹³C) and HRMS for molecular weight verification. For example, HRMS of a related derivative showed a mass accuracy of 0.0003 Da .
Q. What are the recommended storage conditions?
Store in airtight containers in a cool (<25°C), dry environment (P402+P404) to prevent decomposition. Avoid exposure to moisture or direct sunlight (P410) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent-Free Synthesis : Reduces byproducts and improves reaction mass efficiency (RME: 40–53%) .
- Microwave Irradiation : Enhances reaction speed and yield compared to traditional reflux (e.g., 96% vs. 80% for coumarin derivatives) .
- Catalyst Screening : Test bases like KOH or NaH to modulate cyclocondensation kinetics .
Q. How can computational methods predict photophysical properties?
Perform DFT/TD-DFT calculations to model electronic transitions. For example, substituents at position 7 (e.g., electron-withdrawing groups) red-shift emission spectra by stabilizing the excited state . Validate with experimental UV-Vis and fluorescence spectroscopy.
Q. What strategies enhance biological activity in derivatives?
- Substituent Effects : Introduce electron-donating groups (e.g., -OMe) at position 7 to improve binding to biological targets like p53 .
- Hybrid Systems : Coumarin-pyrazolopyrimidine hybrids show dual fluorescence and anticancer activity (e.g., G2/M cell cycle arrest in HeLa cells) .
Table 2: Biological Activity of Derivatives
| Derivative | Biological Effect | Mechanism |
|---|---|---|
| 7-Aryl-substituted | Anticancer (HeLa) | p53 activation, Bcl-2 modulation |
| Coumarin hybrids | Fluorescence + Cytotoxicity | Mitochondrial apoptosis |
Q. How to analyze reaction mechanisms and regioselectivity?
- X-Ray Crystallography : Confirms regioselectivity in cyclization (e.g., 6-(4-chlorophenyl) derivative) .
- Byproduct Analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., aminopyrazole vs. cyanopyrazole formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
